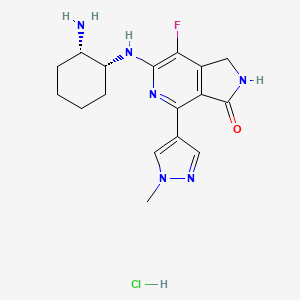

TAK-659 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TAK-659 hydrochloride is an investigational, oral, reversible, and potent dual inhibitor of spleen tyrosine kinase and FMS-like tyrosine kinase 3. It has demonstrated inhibitory activity in preclinical models of diffuse large B-cell lymphoma and single-agent clinical activity in patients with relapsed or refractory diffuse large B-cell lymphoma .

Mechanism of Action

Target of Action

TAK-659 Hydrochloride is an investigational, oral, reversible, and potent dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in the signaling pathways of cells, particularly in the regulation of cell growth and survival .

Mode of Action

This compound interacts with its targets, SYK and FLT3, by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of SYK and FLT3 by this compound affects several biochemical pathways. SYK is involved in the B-cell receptor signaling pathway, which is crucial for B-cell development and function . FLT3 is involved in the regulation of cell growth and survival . Therefore, the inhibition of these kinases can lead to the disruption of these pathways and their downstream effects, such as cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed quickly with a median Tmax of approximately 2 hours . It has a long terminal half-life of approximately 37 hours . The exposure of this compound generally increases with dose, indicating dose-dependent pharmacokinetics .

Result of Action

This selective cytotoxicity is potentially beneficial for the treatment of diseases like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) .

Biochemical Analysis

Biochemical Properties

TAK-659 Hydrochloride interacts with two key enzymes: SYK and FLT3 . These interactions are crucial for its role in biochemical reactions. SYK and FLT3 are tyrosine kinases involved in the signaling pathways of cells, playing a significant role in cell proliferation and survival .

Cellular Effects

This compound has shown to have significant effects on various types of cells, particularly in diffuse large B-cell lymphoma (DLBCL). It has demonstrated inhibitory activity in preclinical models of DLBCL and single-agent clinical activity in patients with relapsed or refractory (R/R) DLBCL .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a dual inhibitor of SYK and FLT3 . By inhibiting these enzymes, this compound interferes with the signaling pathways within the cell, leading to a decrease in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a long terminal half-life of approximately 37 hours . This suggests that the compound has good stability and could have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, daily oral administration of this compound at 60mg/kg over 21 days leads to significant antitumor activity . The effects of different dosages and any potential toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

Given its role as an inhibitor of SYK and FLT3, it is likely involved in the metabolic pathways associated with these enzymes .

Transport and Distribution

Given its role as a dual inhibitor of SYK and FLT3, it is likely that it interacts with transporters or binding proteins associated with these enzymes .

Subcellular Localization

Given its role as a dual inhibitor of SYK and FLT3, it is likely localized to the areas of the cell where these enzymes are found .

Preparation Methods

The synthetic routes and reaction conditions for TAK-659 hydrochloride involve the preparation of the core structure followed by the introduction of the hydrochloride salt. The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the compound is typically synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and conversion to the hydrochloride salt form .

Chemical Reactions Analysis

TAK-659 hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of this compound may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

TAK-659 hydrochloride has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of spleen tyrosine kinase and FMS-like tyrosine kinase 3 in various chemical reactions.

Biology: this compound is used in biological studies to investigate its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: This compound is being investigated in clinical trials for its potential to treat various types of lymphoma, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia

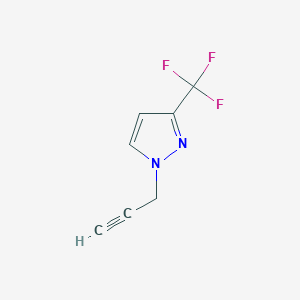

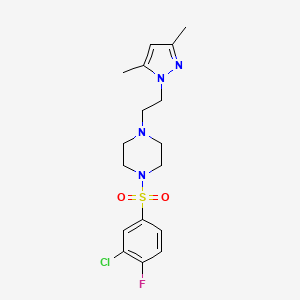

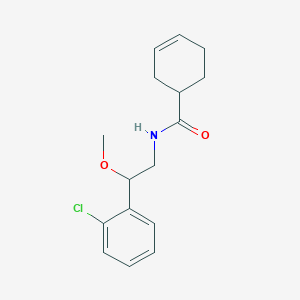

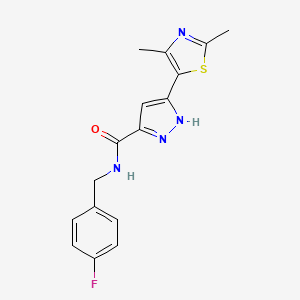

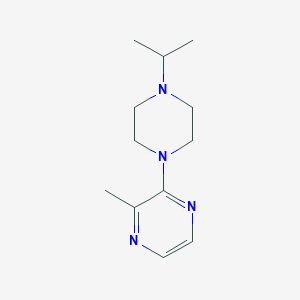

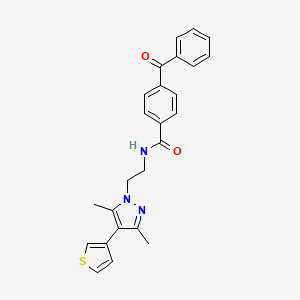

Comparison with Similar Compounds

TAK-659 hydrochloride is unique in its dual inhibition of spleen tyrosine kinase and FMS-like tyrosine kinase 3. Similar compounds include:

Entospletinib: A selective inhibitor of spleen tyrosine kinase.

Gilteritinib: A selective inhibitor of FMS-like tyrosine kinase 3.

Fostamatinib: Another inhibitor of spleen tyrosine kinase. This compound’s dual inhibition makes it distinct from these compounds, providing a broader range of therapeutic potential.

Properties

IUPAC Name |

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H/t11-,12+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFBXMEFRIEGV-ZVWHLABXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)

![N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2698559.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)

![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)

![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)